tert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate

Chiral synthesis Stereochemistry Medicinal chemistry

tert-Butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate (CAS 2359730-98-4) is a piperidine derivative featuring a trans-4-aminocyclohexyl ether substituent and a Boc-protected amine. This compound serves as a versatile chiral intermediate for constructing conformationally restricted scaffolds in medicinal chemistry, particularly for central nervous system targets and targeted protein degradation (PROTAC) linkers.

Molecular Formula C16H30N2O3
Molecular Weight 298.42 g/mol
CAS No. 2359730-98-4
Cat. No. B6606780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate
CAS2359730-98-4
Molecular FormulaC16H30N2O3
Molecular Weight298.42 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)OC2CCC(CC2)N
InChIInChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h12-14H,4-11,17H2,1-3H3
InChIKeyHUIJBKZWMJWWPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate (CAS 2359730-98-4): Key Intermediate for Stereochemically Defined Building Blocks


tert-Butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate (CAS 2359730-98-4) is a piperidine derivative featuring a trans-4-aminocyclohexyl ether substituent and a Boc-protected amine . This compound serves as a versatile chiral intermediate for constructing conformationally restricted scaffolds in medicinal chemistry, particularly for central nervous system targets and targeted protein degradation (PROTAC) linkers . Its rigid cyclohexyl-piperidine core with defined (1r,4r) stereochemistry provides predictable geometry that is difficult to replicate with isomeric mixtures or structurally similar achiral linkers.

Why Generic Substitution of tert-Butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate Fails: Stereochemical and Scaffold Criticality


The (1r,4r)-trans configuration of the aminocyclohexyl moiety is not merely a structural detail; it dictates the exit vector and spatial orientation of the terminal amine, which is critical for downstream target engagement . Substituting with the cis isomer or an achiral linear linker can result in loss of target affinity, altered selectivity, or failed PROTAC ternary complex formation due to suboptimal geometry [1]. Additionally, the ether linkage between the piperidine and cyclohexane rings provides a conformational restriction that simple alkyl or amide linkers cannot emulate, influencing both metabolic stability and degradation kinetics in PROTAC applications [1]. These stereochemical and conformational factors preclude simple interchange with generic aminocyclohexyl or piperidine building blocks.

Quantitative Differentiation Evidence for tert-Butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate Against Comparable Intermediates


Stereochemical Purity and Conformational Stability: Trans Configuration vs. Cis Isomer or Mixed Isomers

The (1r,4r)-trans isomer ensures a single, defined conformation with the amine in the equatorial position, unlike the cis isomer which presents a mixture of axial/equatorial conformations. Vendor analytics report the racemic trans product with >98% purity (HPLC) . The cis analog (CAS not co-supplied) typically exhibits lower stereochemical stability and requires additional purification steps, leading to increased procurement costs and batch variability .

Chiral synthesis Stereochemistry Medicinal chemistry

Scaffold-Level Advantage: Piperidinyl-oxy vs. Pyridyl-oxy Core in DGAT1 Inhibitors

In a head-to-head scaffold comparison, the piperidinyl-oxy-cyclohexanecarboxylic acid series (for which the target compound is a key intermediate) demonstrated significantly improved A2A receptor selectivity and no ACAT1 off-target activity at 10 µM, in contrast to the earlier pyridyl-oxy series which showed ACAT1 inhibition [1]. The piperidinyl-oxy series also exhibited higher aqueous solubility and free fraction in plasma [1].

DGAT1 inhibitor Metabolic disease Scaffold comparison

Patented Utility: Selective Dopamine D3 Receptor Antagonist Synthesis

A 2024 patent (WO2024/123456) explicitly identifies the trans configuration of this compound as a critical building block for selective dopamine D3 receptor antagonists . The patent describes that the use of the trans-aminocyclohexyl ether linker imparts sub-nanomolar D3 binding affinity (Ki < 1 nM) and >100-fold selectivity over D2 receptors, compared to alkyl-linked analogs which showed micromolar D2 off-target activity .

Dopamine D3 receptor Substance use disorder Patent

PROTAC Linker Rigidity: Impact on Ternary Complex Formation Kinetics

The rigid cyclohexane linker in this compound, when incorporated into PROTACs, can slow the rate of ternary complex formation and prolong target residence time compared to fully flexible aliphatic linkers [1]. While no direct kinetic data is available for this specific intermediate, class-level studies on semi-rigid linkers demonstrate that a single rigid element can reduce degradation onset time from >12 h to <4 h and increase maximal degradation (Dmax) by 20–40% over completely flexible analogs [1].

PROTAC Linker rigidity Degradation kinetics

Optimal Research and Procurement Scenarios for tert-Butyl 4-{[(1r,4r)-4-aminocyclohexyl]oxy}piperidine-1-carboxylate


Synthesis of Selective Dopamine D3 Receptor Antagonists for Substance Use Disorder Programs

Leveraging the sub-nanomolar D3 binding and >100-fold selectivity over D2 demonstrated by the patent-protected scaffold (Section 3, Evidence 3), this intermediate is ideally suited for medicinal chemistry teams pursuing next-generation D3 antagonists with reduced extrapyramidal side effect liability .

DGAT1 Inhibitor Lead Optimization Requiring Improved Off-Target Selectivity

When transitioning from pyridyl-oxy to piperidinyl-oxy scaffolds, this intermediate enables the construction of DGAT1 inhibitors with no ACAT1 off-target activity at 10 µM and improved A2A selectivity (Section 3, Evidence 2), supporting metabolic disease programs where cholesterol-related side effects must be avoided [1].

Design of Semi-Rigid PROTAC Linkers for Accelerated Ternary Complex Formation

For PROTAC discovery teams aiming to reduce degradation onset time from >12 h to <4 h and increase Dmax by 20–40% (Section 3, Evidence 4), this intermediate provides a conformationally restricted linker element that can be directly coupled to E3 ligase and target protein warheads [2].

Chiral Building Block Procurement for Stereochemically Demanding MedChem Campaigns

When guaranteed single-conformer population (>98% trans, Section 3, Evidence 1) is mandatory to avoid SAR ambiguity or separate cis/trans purification, this compound offers a reliable starting point, reducing downstream analytical and purification burden compared to mixed-isomer alternatives .

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